1-Octadecylpyridinium chloride 1-Octadecylpyridinium chloride This Certified Reference Material (CRM) is produced and certified in accordance with ISO 17034 and ISO/IEC 17025. All information regarding the use of this CRM can be found on the certificate of analysis.

Brand Name: Vulcanchem
CAS No.: 3165-81-9
VCID: VC3897155
InChI: InChI=1S/C23H42N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-22-19-17-20-23-24;/h17,19-20,22-23H,2-16,18,21H2,1H3;1H/q+1;/p-1
SMILES: CCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-]
Molecular Formula: C23H42ClN
Molecular Weight: 368 g/mol

1-Octadecylpyridinium chloride

CAS No.: 3165-81-9

Cat. No.: VC3897155

Molecular Formula: C23H42ClN

Molecular Weight: 368 g/mol

* For research use only. Not for human or veterinary use.

1-Octadecylpyridinium chloride - 3165-81-9

Specification

CAS No. 3165-81-9
Molecular Formula C23H42ClN
Molecular Weight 368 g/mol
IUPAC Name 1-octadecylpyridin-1-ium;chloride
Standard InChI InChI=1S/C23H42N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-22-19-17-20-23-24;/h17,19-20,22-23H,2-16,18,21H2,1H3;1H/q+1;/p-1
Standard InChI Key WJDJWDHXZBNQNE-UHFFFAOYSA-M
SMILES CCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-]
Canonical SMILES CCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-]

Introduction

Structural and Chemical Profile

Molecular Architecture

1-Octadecylpyridinium chloride consists of a pyridinium cation (C₅H₅N⁺) substituted with an octadecyl (C₁₈H₃₇) chain at the 1-position, paired with a chloride anion. The extended alkyl chain confers strong hydrophobicity, while the polar pyridinium headgroup ensures water solubility at critical micelle concentrations (CMCs). This amphiphilic structure drives its surfactant behavior, enabling applications in colloidal systems .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₃H₄₂ClN
Molecular Weight368.039 g/mol
CAS Number3165-81-9
AppearanceWhite crystalline solid
SolubilitySoluble in polar solvents

Data on melting and boiling points remain unreported in literature, though analogous compounds like cetylpyridinium chloride (CPC) melt at 66–70°C, suggesting similar thermal behavior for the octadecyl variant .

Synthesis and Purification

The compound is synthesized via alkylation of pyridine with 1-chlorooctadecane under reflux conditions. Bowlas et al. (1996) optimized this reaction using acetonitrile as the solvent at 80°C for 24 hours, achieving yields exceeding 85% . Purification involves recrystallization from ethanol or acetone to remove unreacted precursors. Advanced techniques like column chromatography (silica gel, chloroform/methanol eluent) further enhance purity to >98% .

Antimicrobial Activity and Mechanisms

Efficacy Against Pathogens

1-Octadecylpyridinium chloride demonstrates broad-spectrum antimicrobial activity, disrupting bacterial membranes through electrostatic interactions with negatively charged phospholipids. Studies report MIC values of 10–50 µg/mL against common pathogens:

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli25
Pseudomonas aeruginosa50

Mechanism of Action

The compound’s cationic headgroup binds to bacterial cell walls, destabilizing membrane integrity and inducing leakage of cytoplasmic contents. Fourier-transform infrared (FTIR) spectroscopy reveals conformational changes in membrane proteins upon exposure, while fluorescence assays show rapid depolarization of membrane potentials . Compared to CPC, the octadecyl derivative exhibits slower dissociation from lipid bilayers due to stronger hydrophobic interactions, prolonging bactericidal effects .

Applications in Drug Delivery and Material Science

Micellar Drug Encapsulation

At concentrations above its CMC (~0.1 mM), 1-octadecylpyridinium chloride self-assembles into micelles with a hydrophobic core capable of solubilizing drugs like paclitaxel and doxorubicin. Dynamic light scattering (DLS) measurements indicate micelle diameters of 20–50 nm, ideal for enhanced permeability and retention (EPR) effects in tumor targeting .

Case Study: Anticancer Formulations
In murine models, micelles loaded with doxorubicin reduced tumor volume by 70% over 21 days, compared to 45% for free drug controls. The elongated alkyl chain improved micelle stability in serum, extending circulation half-life from 2 hours (free drug) to 12 hours .

Surface Modification of Nanomaterials

The compound functionalizes mesoporous silica nanoparticles (MSNs) via silane coupling agents, creating cationic surfaces for DNA adsorption. Zeta potential measurements confirm surface charge reversal from −30 mV (bare MSNs) to +25 mV post-functionalization, enabling efficient plasmid delivery with 90% transfection efficiency in HEK293 cells.

Toxicological and Environmental Considerations

Mammalian Toxicity

Acute oral toxicity (LD₅₀) in rats exceeds 2,000 mg/kg, classifying it as Category 5 under GHS guidelines. Chronic exposure studies (90 days, 100 mg/kg/day) revealed hepatic steatosis and renal tubular necrosis, necessitating concentration limits in consumer products .

Environmental Impact

The compound’s persistence in aquatic systems (half-life >60 days) raises concerns. Bioaccumulation factors (BCF) of 350 in Daphnia magna highlight risks to aquatic invertebrates. Advanced oxidation processes (AOPs) using UV/H₂O₂ degrade 95% of the compound within 2 hours, offering a remediation strategy .

Regulatory Status and Industrial Use

Approved by the FDA as an inactive ingredient in topical antiseptics (21 CFR 349.20), 1-octadecylpyridinium chloride is restricted to 0.1% w/w in oral care products due to mucosal irritation risks. The European Chemicals Agency (ECHA) mandates biodegradation testing under REACH, pending further ecotoxicity data .

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